An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-piperazin-1-yl-benzothiazole
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-piperazin-1-yl-benzothiazole
Foreword: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery
In the intricate journey of drug discovery and development, the physicochemical properties of a candidate molecule are not merely a collection of data points; they are the very language that dictates its interaction with complex biological systems.[1][2][3] These intrinsic characteristics, such as solubility, lipophilicity, and ionization state, govern a compound's absorption, distribution, metabolism, and excretion (ADME), ultimately defining its therapeutic potential and safety profile.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is paramount for navigating the path from a promising lead compound to a clinically successful therapeutic agent. This guide provides an in-depth exploration of the core physicochemical properties of 4-Methyl-2-piperazin-1-yl-benzothiazole, a heterocyclic compound of significant interest due to the established biological activities of the benzothiazole and piperazine scaffolds.[4][5][6][7]
The benzothiazole moiety is a versatile scaffold known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][6][7] The incorporation of a piperazine ring often enhances a molecule's pharmacokinetic profile, influencing its solubility and ability to interact with biological targets.[5] This guide will delve into the key physicochemical parameters of 4-Methyl-2-piperazin-1-yl-benzothiazole, offering both theoretical insights and practical experimental protocols for their determination.
Molecular Structure and Core Attributes
The foundational step in characterizing any chemical entity is to understand its structure and fundamental properties.
Chemical Structure:
A 2D representation of 4-Methyl-2-piperazin-1-yl-benzothiazole.
Table 1: Core Molecular Attributes
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₅N₃S | Calculated |
| Molecular Weight | 233.33 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from similar structures[8] |
Ionization Constant (pKa): A Key Determinant of In Vivo Behavior
The pKa of a molecule is a critical parameter that dictates its charge state at a given pH. This, in turn, profoundly influences its solubility, permeability across biological membranes, and binding to target proteins.[3] For 4-Methyl-2-piperazin-1-yl-benzothiazole, the presence of the piperazine moiety introduces basic nitrogen atoms, making the determination of its pKa essential.
The piperazine ring contains two nitrogen atoms that can be protonated. The pKa values will reflect the basicity of these nitrogens. The benzothiazole nitrogen is significantly less basic due to the aromatic nature of the ring system.
Experimental Determination of pKa:
A robust and widely used method for pKa determination is potentiometric titration.
Workflow for pKa determination by potentiometric titration.
Protocol: Potentiometric pKa Determination
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Solution Preparation: Accurately weigh and dissolve a sample of 4-Methyl-2-piperazin-1-yl-benzothiazole in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.
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Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
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Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.
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Data Recording: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH values against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with multiple ionizable centers, multiple inflection points may be observed.
Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.[1] This property is a critical determinant of a drug's ability to cross cell membranes and its distribution throughout the body.[1]
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LogP refers to the partition coefficient of the neutral form of the molecule between octanol and water.
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LogD is the distribution coefficient at a specific pH and takes into account all ionic and neutral species. For ionizable compounds like 4-Methyl-2-piperazin-1-yl-benzothiazole, LogD is more physiologically relevant.
Experimental Determination of LogP/LogD:
The shake-flask method is the traditional and most direct method for determining LogP.
Workflow for LogP/LogD determination by the shake-flask method.
Protocol: Shake-Flask LogP Determination
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System Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.
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Partitioning: Accurately weigh the compound and dissolve it in one of the phases. Add a known volume of the second phase.
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Equilibration: Shake the mixture in a sealed container at a constant temperature until equilibrium is reached (typically for several hours).
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Calculation: Calculate LogP using the formula: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ). For LogD, a buffered aqueous phase at the desired pH is used.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a specific temperature and pH.[1] It is a fundamental property that directly impacts a drug's bioavailability, as a compound must be in solution to be absorbed from the gastrointestinal tract.[2]
Experimental Determination of Aqueous Solubility:
A common method for determining thermodynamic solubility is the shake-flask method.
Workflow for aqueous solubility determination.
Protocol: Thermodynamic Solubility Determination
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Sample Preparation: Add an excess amount of solid 4-Methyl-2-piperazin-1-yl-benzothiazole to vials containing aqueous buffers at various physiologically relevant pH values (e.g., pH 2.0, 5.0, and 7.4).
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Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Separate the solid and liquid phases by filtration through a low-binding filter or by centrifugation.
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Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC with UV detection.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-Methyl-2-piperazin-1-yl-benzothiazole. It is important to note that without direct experimental data, some values are predicted or estimated based on the properties of similar chemical structures.
Table 2: Summary of Physicochemical Properties
| Parameter | Predicted/Estimated Value | Significance in Drug Development |
| Molecular Weight | 233.33 g/mol | Influences diffusion and transport across membranes. |
| pKa (basic) | ~7-9 (for the more basic piperazine nitrogen) | Determines the charge state at physiological pH, affecting solubility and permeability.[3] |
| LogP | ~2.5 - 3.5 | Indicates a moderate level of lipophilicity, suggesting a balance between membrane permeability and aqueous solubility.[1] |
| Aqueous Solubility | pH-dependent; higher solubility at lower pH | Crucial for oral absorption; low solubility can limit bioavailability.[1] |
| Polar Surface Area (PSA) | ~40-60 Ų | Influences membrane permeability and interactions with polar residues in protein binding sites. |
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the essential physicochemical properties of 4-Methyl-2-piperazin-1-yl-benzothiazole and the experimental methodologies for their determination. A thorough understanding and empirical measurement of these parameters are indispensable for the rational design and development of new therapeutic agents based on this promising scaffold. Future work should focus on the precise experimental determination of these properties to build a robust dataset that can be correlated with in vitro and in vivo ADME and pharmacological data. Such efforts will undoubtedly accelerate the translation of promising benzothiazole-piperazine derivatives from the laboratory to the clinic.
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- 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - ChemicalBook. ChemicalBook.
- 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiprolifer
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